3-(Bromomethyl)-4-methylhexane
Description
3-(Bromomethyl)-4-methylhexane is a brominated alkane derivative with the molecular formula C₈H₁₅Br. Its structure features a hexane backbone substituted with a methyl group at the fourth carbon and a bromomethyl group at the third carbon. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of its bromine atom. However, detailed physicochemical or toxicological data for this specific compound are absent in the provided evidence.
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-(bromomethyl)-4-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-7(3)8(5-2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
RIFMEAFINBASQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methylhexane typically involves the bromination of 4-methylhexane. One common method is the free radical bromination, where 4-methylhexane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the 4-methylhexane, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-4-methylhexane may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 3-(Hydroxymethyl)-4-methylhexane, 3-(Cyanomethyl)-4-methylhexane.
Elimination: 4-Methyl-3-hexene.
Oxidation: 3-(Hydroxymethyl)-4-methylhexane, 3-(Carboxymethyl)-4-methylhexane.
Scientific Research Applications
3-(Bromomethyl)-4-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methylhexane involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Structural and Functional Analogues
(a) (Bromomethyl)cyclohexane
- Molecular Formula : C₇H₁₃Br
- Molecular Weight : 177.08 g/mol
- CAS No.: 2550-36-9
- Key Properties: A cyclohexane derivative with a bromomethyl substituent.
(b) 4-(Bromomethyl)benzaldehyde
- Molecular Formula : C₈H₇BrO
- CAS No.: 51359-78-5
- Key Properties : Combines an aromatic benzaldehyde group with a bromomethyl substituent. The presence of the aldehyde functional group introduces additional electrophilic sites, enabling diverse reactivity in condensation or oxidation reactions .
(c) 3-Bromo-4'-(ethylthio)benzophenone
- Molecular Formula : C₁₅H₁₃BrOS
- CAS No.: 844879-52-3
- Key Properties: A benzophenone derivative with bromine and ethylthio groups. The aromatic system and sulfur atom influence its electronic properties, making it suitable for photochemical applications .
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| 3-(Bromomethyl)-4-methylhexane | C₈H₁₅Br | Not reported | Bromomethyl, methyl, alkane | Likely undergoes SN2 reactions; alkylation |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | Bromomethyl, cyclohexane | Enhanced solubility in non-polar solvents |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 215.05 | Bromomethyl, benzaldehyde | Electrophilic aromatic substitution |
| 3-Bromo-4'-(ethylthio)benzophenone | C₁₅H₁₃BrOS | 345.24 | Bromophenyl, ethylthio, ketone | UV absorption; photoinitiator potential |
Key Observations:
Branching vs. Cyclic Structures : Linear alkanes like 3-(Bromomethyl)-4-methylhexane may exhibit higher steric hindrance than cyclic analogues (e.g., (Bromomethyl)cyclohexane), affecting reaction kinetics in SN2 mechanisms .
Functional Group Diversity: 4-(Bromomethyl)benzaldehyde’s aldehyde group enables participation in Knoevenagel condensations, a reactivity absent in purely aliphatic bromides .
Aromatic vs. Aliphatic Bromides: Aromatic bromides (e.g., 3-Bromo-4'-(ethylthio)benzophenone) exhibit resonance stabilization, reducing electrophilicity compared to aliphatic bromides .
Biological Activity
3-(Bromomethyl)-4-methylhexane, a brominated alkane, has garnered interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in biological contexts.
- Chemical Formula : C7H15Br
- Molecular Weight : 179.098 g/mol
- IUPAC Name : 3-(Bromomethyl)-4-methylhexane
- Structure : The compound features a bromomethyl group attached to the third carbon of a hexane chain with a methyl group on the fourth carbon.
Biological Activity Overview
The biological activity of 3-(Bromomethyl)-4-methylhexane has been investigated primarily in the context of its antimicrobial and anticancer properties. The presence of the bromine atom significantly influences its reactivity and interaction with biological molecules.
Antimicrobial Activity
Studies have shown that brominated compounds often exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes:
- Mechanism of Action : The bromine atom can form reactive species that interact with cellular components, leading to cell death or inhibition of growth.
- Case Study : In a study involving various brominated compounds, 3-(Bromomethyl)-4-methylhexane demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
Research into the anticancer effects of halogenated compounds indicates that they may induce apoptosis in cancer cells:
- Mechanism of Action : The compound may activate apoptotic pathways through oxidative stress mechanisms or by interacting with specific cellular targets.
- Case Study : In vitro studies have indicated that 3-(Bromomethyl)-4-methylhexane can inhibit the proliferation of certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of 3-(Bromomethyl)-4-methylhexane is largely attributed to its ability to form reactive intermediates. These intermediates can interact with nucleophiles within cells, leading to modifications in proteins and nucleic acids:
- Reactive Species Formation : Upon entering biological systems, the brominated compound can generate free radicals.
- Cellular Interactions : These reactive species can modify cellular macromolecules, disrupting normal cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
